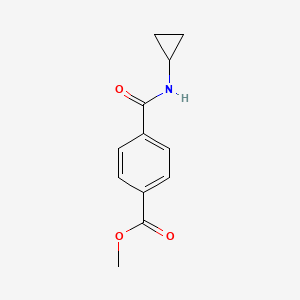
Methyl 4-(cyclopropylcarbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(cyclopropylcarbamoyl)benzoate is an organic compound with the molecular formula C12H13NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the para position on the benzene ring is substituted with a cyclopropylcarbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(cyclopropylcarbamoyl)benzoate typically involves the esterification of 4-(cyclopropylcarbamoyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Another method involves the use of diazomethane, where 4-(cyclopropylcarbamoyl)benzoic acid reacts with diazomethane in an ether solution to produce the desired ester .
Industrial Production Methods
Industrial production of this compound may employ similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or recrystallization to obtain a high-purity product.
化学反应分析
Types of Reactions
Methyl 4-(cyclopropylcarbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Friedel-Crafts acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: 4-(cyclopropylcarbamoyl)benzoic acid.
Reduction: 4-(cyclopropylcarbamoyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the electrophile used.
科学研究应用
Methyl 4-(cyclopropylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Methyl 4-(cyclopropylcarbamoyl)benzoate involves its interaction with specific molecular targets. The cyclopropylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .
相似化合物的比较
Similar Compounds
Methyl benzoate: Lacks the cyclopropylcarbamoyl group, making it less sterically hindered and less hydrophobic.
Ethyl 4-(cyclopropylcarbamoyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
4-(Cyclopropylcarbamoyl)benzoic acid: The free acid form, which is more polar and less volatile.
Uniqueness
Methyl 4-(cyclopropylcarbamoyl)benzoate is unique due to the presence of both the ester and cyclopropylcarbamoyl groups, which confer specific chemical properties such as increased hydrophobicity and potential for hydrogen bonding. These features make it a valuable intermediate in organic synthesis and a candidate for pharmaceutical research .
属性
IUPAC Name |
methyl 4-(cyclopropylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-8(3-5-9)11(14)13-10-6-7-10/h2-5,10H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDRDSSFRZFSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














